

# amprenavir safety profile comparison HIV regimens

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## Compound Focus: Amprenavir

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## Drug Profile and Mechanism of Action

**Amprenavir** is a sulfonamide nonpeptide HIV-1 protease inhibitor (PI). It binds to the viral protease's active site, preventing the cleavage of viral polyprotein precursors into mature, functional proteins, which is a critical step for viral replication [1].

**Fosamprenavir** is a phosphonoxy prodrug of **amprenavir**. Its key advantage is greater water solubility and improved oral bioavailability compared to **amprenavir**. It is rapidly converted to **amprenavir** in the intestinal mucosa [2] [1]. This allowed for a significantly reduced pill burden, which led to fos**amprenavir** replacing **amprenavir** in clinical practice [2] [1].

## Comparative Efficacy and Safety in Clinical Trials

The table below summarizes key clinical trial findings comparing **amprenavir**/fos**amprenavir**-based regimens with other contemporary treatments.

Regimen (Study Name)	Patient Population	Key Comparative Efficacy Findings	Key Safety & Tolerability Findings
FPV/r vs LPV/r (KLEAN) [2]	Treatment-naïve	<b>Non-inferior</b> at 48 wks: 73% (FPV/r) vs 71% (LPV/r) with VL <400 c/mL.	<b>No significant differences</b> in efficacy, tolerability, or safety.
FPV/r vs ATV/r (ALERT) [2]	Treatment-naïve	<b>Comparable</b> virological outcome and CD4 increase at 48 weeks.	<b>Comparable</b> lipid changes and adverse events.
APV/ritonavir vs APV alone (ESS40011) [3]	Treatment-naïve & -experienced	<b>Superior virological suppression</b> with APV600/RTV: 48% (APV600/RTV) vs 29% (APV1200) with VL <50 c/mL at 24 wks.	Lower rate of oral paresthesia with APV600/RTV (2% vs 8%). Similar discontinuation due to AEs (7% vs 8%).
FPV/r vs NFV (SOLO) [2]	Treatment-naïve	<b>Similar</b> rates of viral suppression <400 c/mL at 48 wks (69% vs 68%). Lower virologic failure with FPV/r (7% vs 17%).	Diarrhea was <b>significantly more common</b> with nelfinavir.
APV vs IDV [4]	PI-naïve, treatment-experienced	APV was <b>less effective</b> than indinavir.	Generally well tolerated; GI disturbance and rash were principal side effects.

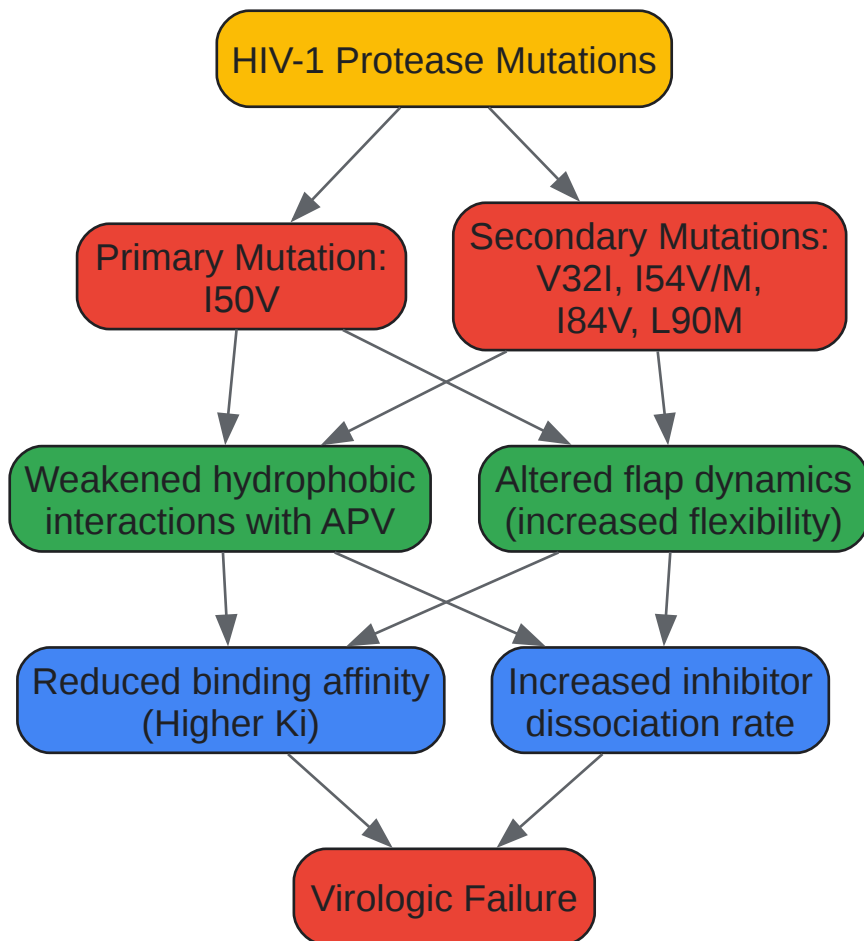
## Molecular Mechanisms and Resistance Profile

**Amprenavir's** resistance profile is distinct from other first-generation PIs. The **I50V mutation** is the major amino acid substitution specifically associated with resistance to **amprenavir** [4]. However, high-level resistance typically requires the accumulation of several mutations, such as those at positions L10, M46, I47, I54, V82, and I84 [5] [6].

**Structural Basis of Resistance** High-resolution crystal structures and molecular dynamics simulations reveal how mutations affect **amprenavir** binding [5] [7]:

- Mutations like **I50V** and **I84V** weaken hydrophobic interactions with the inhibitor.
- The **V32I** mutation disrupts the hydrophobic cluster surrounding the active site.
- These changes can lead to decreased binding affinity and increased dissociation rates of the inhibitor.

The diagram below illustrates the logical relationship between drug-resistant mutations and their downstream effects on the protease's function and the resulting treatment outcome.



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## Detailed Experimental Protocols

To ensure reproducibility for researchers, here are the methodologies from key studies cited.

### 1. Clinical Trial: ESS40011 (APV/r vs APV) [3]

- **Design:** 24-week, multicenter, open-label, randomized trial.

- **Patients:** Antiretroviral-therapy-naïve and -experienced adults with HIV-1 RNA >1000 copies/mL (if experienced) and susceptibility to APV and  $\geq 2$  other ARTs.
- **Intervention:** Randomized 3:1 to APV 600 mg/RTV 100 mg BID or APV 1200 mg BID, plus  $\geq 2$  non-PI antiretrovirals.
- **Endpoints:** Primary efficacy was proportion with HIV-1 RNA <200 copies/mL at week 24 (non-inferiority margin: -12%). Safety was assessed via AEs and lab tests.

## 2. Molecular Dynamics Simulation (Mechanism of Resistance) [7]

- **System Setup:** Atomic models of wild-type and mutant (Flap+, Act) HIV-1 protease, with APV and DRV.
- **Force Fields:** AMBER FF03 for protein; GAFF for inhibitors.
- **Simulation:** Long-time, all-atom MD simulations in explicit solvent for apo and inhibitor-bound proteases.
- **Analysis:** Flap conformational dynamics, protease-inhibitor hydrophobic interactions, and hydrogen bonding.
- **Binding Affinity:** Absolute binding free energies calculated using Free Energy Perturbation (FEP) method.

## Hepatotoxicity and Safety Considerations

The safety profile of **amprenavir** and **fosamprenavir** is generally characterized by gastrointestinal side effects and rash [4] [1].

- **Hepatotoxicity:** **Fosamprenavir** can cause transient, often asymptomatic, elevations in serum aminotransferase levels. Moderate-to-severe (>5x ULN) elevations occur in **3-10%** of patients, with higher rates in HIV/HCV-coinfected individuals [1].
- **Pattern of Injury:** Clinically apparent liver injury is rare. Onset can be rapid (1-8 weeks), sometimes with features of hypersensitivity (e.g., rash), and is usually self-limited upon discontinuation [1].
- **Mechanism:** The cause is not fully understood but may involve the formation of toxic metabolites via CYP3A4 metabolism or an immune-mediated response. In coinfecting patients, liver injury may also represent an immune reconstitution flare of underlying hepatitis B or C [1].

## Conclusion for Researchers

The data shows that while **ritonavir-boosted fosamprenavir** demonstrated **non-inferior efficacy to other early PIs like lopinavir**, its use was associated with a significant pill burden and specific toxicity concerns.

A key differentiator was its unique **I50V resistance mutation**. The subsequent development of **fosamprenavir**, a prodrug, was a direct response to the need for a more bioavailable formulation with a lower pill burden [2] [1].

However, the antiretroviral landscape has since evolved. Current WHO guidelines now recommend **dolutegravir-based regimens as the preferred first-line treatment**, citing improved efficacy, a higher genetic barrier to resistance, and better tolerability compared to older regimens, including those containing efavirenz [8]. This shift underscores the continuous drive in HIV drug development toward optimizing the balance of potency, safety, and convenience.

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## References

1. Fosamprenavir - LiverTox - NCBI Bookshelf [[ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/11544444/)]
2. Once-daily fosamprenavir with ritonavir in the treatment of HIV infection in therapy-naïve patients - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/11544444/)]
3. Twice-daily amprenavir 1200 mg versus amprenavir 600 mg ... [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/11544444/)]
4. Amprenavir: a review of its clinical potential in patients with HIV infection - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/11544444/)]
5. Amprenavir Complexes with HIV-1 Protease and Its Drug ... [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/11544444/)]
6. Amprenavir or fosamprenavir plus ritonavir in HIV infection: pharmacology, efficacy and tolerability profile - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/11544444/)]
7. Effects of drug-resistant mutations on the dynamic ... [[nature.com](https://www.nature.com/)]
8. Comparative efficacy, tolerability and safety of dolutegravir ... [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/11544444/)]

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